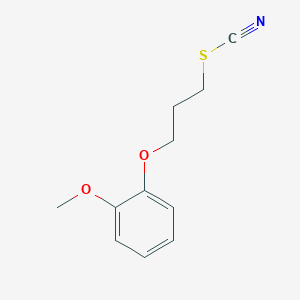
3-(2-methoxyphenoxy)propyl thiocyanate
Descripción general
Descripción
3-(2-methoxyphenoxy)propyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of a methoxyphenoxy group attached to a propyl chain, which is further linked to a thiocyanate group. Thiocyanates are valued for their ability to efficiently access various sulfur-containing functional groups and scaffolds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)propyl thiocyanate typically involves the reaction between an alkyl halide and an alkali thiocyanate in aqueous media. For instance, the preparation of isopropyl thiocyanate can be achieved by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . This method can be adapted for the synthesis of this compound by using the appropriate alkyl halide and reaction conditions.
Industrial Production Methods
Industrial production of thiocyanates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methoxyphenoxy)propyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: Thiocyanates can be oxidized to form thiocarbamates or reduced to form thioates and cyanides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkali metal cyanides and sulfenyl chlorides. The reactions are typically carried out in aqueous or alcoholic media.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted thiocyanates and isothiocyanates.
Oxidation Reactions: Thiocarbamates.
Reduction Reactions: Thioates and cyanides.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenoxy)propyl thiocyanate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, elastomers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenoxy)propyl thiocyanate involves its interaction with molecular targets and pathways within biological systems. Thiocyanates can modulate various biochemical pathways, leading to their observed biological effects. For instance, they can inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Thiocyanate: An isomer of phenyl isothiocyanate, used in organic synthesis.
Methyl Thiocyanate: The simplest organic thiocyanate, used as a building block in chemical synthesis.
Uniqueness
3-(2-methoxyphenoxy)propyl thiocyanate is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiocyanates and contributes to its specific applications in research and industry .
Propiedades
IUPAC Name |
3-(2-methoxyphenoxy)propyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-13-10-5-2-3-6-11(10)14-7-4-8-15-9-12/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWANBJBQQMBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2-tert-butylphenoxy)pentyl]morpholine](/img/structure/B3846382.png)
![3-[4-(2,6-Dimethylphenoxy)butyl]pentane-2,4-dione](/img/structure/B3846394.png)
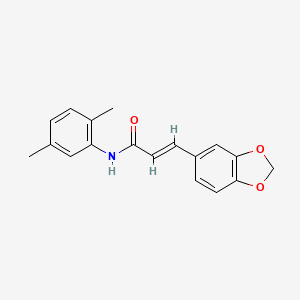
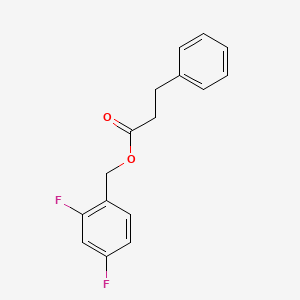
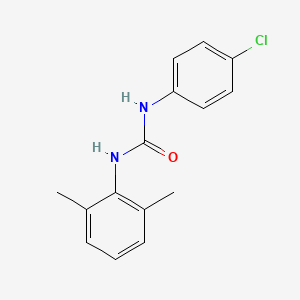
![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)
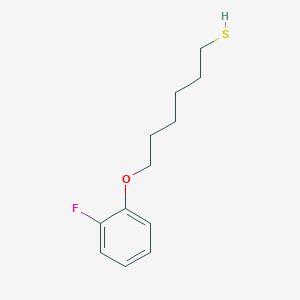
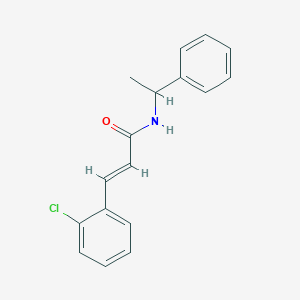
![1-[6-(2-bromophenoxy)hexyl]-1H-imidazole](/img/structure/B3846428.png)
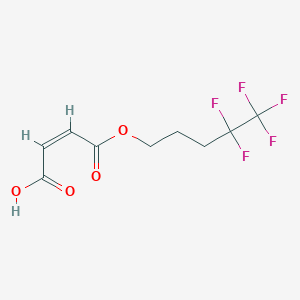

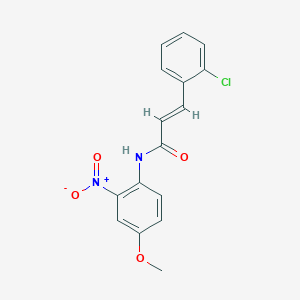
![4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine](/img/structure/B3846454.png)

